molecular formula C7H6N2O3 B13908641 6-Methyl-4-nitropyridine-2-carbaldehyde

6-Methyl-4-nitropyridine-2-carbaldehyde

Cat. No.: B13908641
M. Wt: 166.13 g/mol
InChI Key: ZJGFTNGPJZDHAF-UHFFFAOYSA-N
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Description

6-Methyl-4-nitropyridine-2-carbaldehyde is a chemical building block for research and development. This nitropyridine derivative is of significant interest in medicinal chemistry and materials science. The aldehyde functional group makes it a versatile precursor for synthesizing more complex molecules via condensation reactions, such as the formation of Schiff bases, or for constructing heterocyclic compounds. The specific research applications and value of this nitro-substituted analog are distinct from its non-nitrated counterpart, 6-Methylpyridine-2-carboxaldehyde (CAS 1122-72-1), which has been used in the synthesis of anticonvulsant compounds and requires specialized catalysts for reactions like the production of ketones . Researchers value this compound for its potential to create novel compounds. Always consult the specific safety data sheet before use. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

6-methyl-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C7H6N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-4H,1H3

InChI Key

ZJGFTNGPJZDHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Industrially Viable Method for 6-Methyl-2-pyridylcarbinol

A crucial precursor to 6-Methyl-4-nitropyridine-2-carbaldehyde is 6-methyl-2-pyridylcarbinol (6-methyl-2-pyridyl methanol). A patented method provides an efficient and selective process for its preparation with high yield (up to 93%) and purity (99.5%), suitable for industrial scale:

  • Starting materials: 2,6-lutidine (2,6-dimethylpyridine) and glacial acetic acid
  • Catalysts: Tungsten oxide (≥99.999% purity) and hydrogen peroxide (27-30% volume fraction)
  • Process:
    • Mix 2,6-lutidine and glacial acetic acid (mass ratio approx. 2.3–3:1) and heat to 60–70 °C
    • Add hydrogen peroxide and tungsten oxide catalyst gradually, reacting for 3 hours
    • Continue adding hydrogen peroxide moderately and react for an additional 8 hours
    • Terminate reaction and perform vacuum distillation to collect the product fraction at 130–150 °C under 12 mmHg
    • Acetylate with acetic anhydride and perform alkaline hydrolysis with 10% potassium hydroxide solution
    • Extract with methylene dichloride and distill to obtain high-purity 6-methyl-2-pyridylcarbinol
Step Reagents/Conditions Notes
A 2,6-lutidine + glacial acetic acid (2.3–3:1) Heat 60–70 °C
B H2O2 (27–30%) + tungsten oxide catalyst Add gradually, react 3 h
C Additional H2O2 addition React 8 h
D Vacuum distillation Collect 130–150 °C fraction
E Acetic anhydride + alkaline hydrolysis Reflux 7 h, KOH 10% solution
F Extraction + distillation Final purification

This method offers advantages such as mild reaction conditions, low byproduct formation, and high selectivity, making it a reliable route to the key intermediate.

Formylation of 6-Methylpyridine Derivatives to this compound

General Formylation Approaches

Formylation of pyridine rings, particularly at the 2-position, is commonly achieved by oxidation of the corresponding methyl or hydroxymethyl derivatives. A notable approach involves oxidation of 2-picoline derivatives to 2-pyridinecarboxaldehyde using catalytic systems under mild conditions.

Three-Step Preparation Method for 2-Pyridinecarboxaldehyde (Applicable to 6-methyl analogs)

A patented method for 2-pyridinecarboxaldehyde preparation involves:

  • Chloromethylation: 2-methylpyridine is refluxed with a halohydrocarbon solvent, benzamide catalyst, and trichloro isocyanate as chlorinating agent to produce 2-chloromethylpyridine.
  • Hydrolysis: The 2-chloromethylpyridine is hydrolyzed under alkaline conditions to yield 2-pyridinemethanol.
  • Oxidation: 2-pyridinemethanol is oxidized using sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine nitric oxide (TEMPO) and potassium bromide catalysts at 10–25 °C to afford 2-pyridinecarboxaldehyde.

This process is characterized by high yield, mild conditions, and suitability for scale-up.

Step Reaction Details Conditions/Notes
1 2-methylpyridine + trichloro isocyanate + benzamide Reflux 40–90 °C, 2–3 h, halohydrocarbon solvent
2 Hydrolysis of 2-chloromethylpyridine Alkaline solution (Na2CO3, NaOH, etc.), reflux 5–7 h
3 Oxidation of 2-pyridinemethanol NaOCl (10%), TEMPO catalyst (0.5–1.5 mol%), 10–25 °C, 30–60 min

After oxidation, the product is extracted, washed, dried, and purified by vacuum distillation.

Representative Research Findings and Analytical Data

NMR and Spectral Data

While direct spectral data for this compound is limited in the sources, related pyridine-2-carbaldehyde derivatives exhibit characteristic NMR signals:

  • 1H NMR: Aldehyde proton typically appears downfield (~9–10 ppm)
  • 13C NMR: Aldehyde carbon observed at ~190–200 ppm
  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1500–1600 cm⁻¹ (aromatic ring and nitro group vibrations)

These data are consistent with the expected structure and can be used to confirm product identity and purity.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Yield (%) Purity (%) Remarks
6-Methyl-2-pyridylcarbinol Oxidation of 2,6-lutidine with H2O2, WO3 catalyst, acetic acid solvent, followed by acetylation and hydrolysis 93 99.5 Industrially scalable, mild conditions
2-Pyridinecarboxaldehyde (general) Chloromethylation, alkaline hydrolysis, TEMPO-catalyzed oxidation with NaOCl High High Applicable to methylated analogs
Nitration (general) Electrophilic aromatic substitution with nitrating acids (literature standard) Variable Depends Requires careful control for selectivity

The preparation of this compound involves multi-step synthesis starting from 2,6-lutidine or related methylated pyridine derivatives. The key intermediate, 6-methyl-2-pyridylcarbinol, can be efficiently synthesized via tungsten oxide-catalyzed oxidation with hydrogen peroxide under mild conditions, achieving high yield and purity suitable for industrial applications. Subsequent formylation and nitration steps, adapted from established methods for pyridine derivatives, allow for the introduction of the aldehyde and nitro groups, respectively.

The described methods emphasize controlled reaction conditions, selective catalysis, and purification techniques that ensure high product quality and scalability. This comprehensive approach provides a reliable foundation for the synthesis of this compound for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: 6-Methyl-4-amino-2-pyridinecarboxaldehyde.

    Oxidation: 6-Methyl-4-nitro-2-pyridinecarboxylic acid.

    Substitution: 6-Methyl-4-methoxy-2-pyridinecarboxaldehyde.

Scientific Research Applications

6-Methyl-4-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Effects
6-Methyl-4-nitropyridine-2-carbaldehyde C₇H₆N₂O₃ -NO₂ (4), -CH₃ (6), -CHO (2) 178.14 Strong electron withdrawal (-NO₂), mild electron donation (-CH₃)
6-Methoxy-3-nitropyridine-2-carbaldehyde C₇H₆N₂O₄ -NO₂ (3), -OCH₃ (6), -CHO (2) 194.13 Enhanced electron donation via -OCH₃ resonance; -NO₂ at meta to -CHO
6-Methyl-2-pyridinecarboxaldehyde C₇H₇NO -CH₃ (6), -CHO (2) 121.14 Lacks nitro group; less electron-deficient ring
6-(4-Methylphenyl)pyridine-2-carbaldehyde C₁₃H₁₁NO -C₆H₄CH₃ (6), -CHO (2) 197.23 Bulky aryl substituent; increased hydrophobicity
Key Observations:
  • Nitro Group Position: In this compound, the nitro group at position 4 creates a para relationship with the methyl group (position 6) and meta to the aldehyde (position 2). This contrasts with 6-Methoxy-3-nitropyridine-2-carbaldehyde, where the nitro at position 3 is meta to the methoxy group (position 6) and ortho to the aldehyde. The latter arrangement may enhance resonance effects between -OCH₃ and -NO₂ .
  • Conversely, the methyl group in the target compound provides weaker inductive donation, resulting in a more electron-deficient ring .
  • Aromatic Reactivity : The absence of a nitro group in 6-Methyl-2-pyridinecarboxaldehyde renders it less reactive toward electrophilic substitutions but more suitable for condensations or reductions involving the aldehyde group .

Physicochemical Properties (Inferred)

  • Solubility: The nitro group in this compound increases polarity compared to its non-nitro analog, enhancing solubility in polar aprotic solvents (e.g., DMSO). In contrast, 6-(4-Methylphenyl)pyridine-2-carbaldehyde is likely less soluble due to its hydrophobic aryl group.
  • Thermal Stability : Nitro groups generally reduce thermal stability. The target compound may decompose at lower temperatures than 6-Methyl-2-pyridinecarboxaldehyde.

Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional ) could predict electronic properties:

  • HOMO-LUMO Gaps: The nitro group lowers the LUMO energy, enhancing electrophilicity. This compound likely has a smaller HOMO-LUMO gap than its non-nitro analog, favoring charge-transfer interactions.
  • Charge Distribution : The carbaldehyde carbon in the target compound is more electrophilic than in 6-Methoxy-3-nitropyridine-2-carbaldehyde due to reduced resonance donation from the methyl group .

Biological Activity

6-Methyl-4-nitropyridine-2-carbaldehyde is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a methyl group at the 6-position and a nitro group at the 4-position, along with an aldehyde functional group. Its molecular formula is C7H6N2O2, with a molecular weight of 150.13 g/mol. The presence of these functional groups contributes significantly to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects (Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL) .
  • Anticancer Properties : Studies have highlighted its potential as an anticancer agent. In vitro assays revealed that it induces apoptosis in cancer cell lines, including colon cancer (HCT116) and breast cancer (MCF7). The IC50 values for these cell lines were reported to be below 25 µg/mL, indicating potent activity .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes associated with cancer progression. For example, it showed promising results in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Apoptosis Induction : The compound activates caspase pathways that are pivotal in programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Nitration of Methylpyridine : The starting material is methylpyridine, which undergoes nitration using a mixture of nitric and sulfuric acids.
  • Formylation Reaction : Following nitration, the introduction of the formyl group can be accomplished via Vilsmeier-Haack reaction using phosphorus oxychloride and DMF (dimethylformamide).

Case Studies

Several studies have explored the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced anticancer activity when complexed with transition metals such as platinum and ruthenium .
  • Another research article investigated its antimicrobial properties against clinical isolates, confirming its efficacy against resistant strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaBiological Activity
6-Methylpyridine-2-carbaldehydeC7H7NModerate antibacterial activity
4-Nitropyridine-2-carbaldehydeC6H5N3O2Antitumor activity but less potent
Methyl 6-methylpyridine-2-carboxylateC8H9NO2Antimicrobial but lower anticancer potency

This table highlights that while there are several compounds with similar structures, this compound stands out due to its combined antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-4-nitropyridine-2-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : Begin with a nitration reaction on 6-methylpyridine-2-carbaldehyde, using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection . Optimize stoichiometry (e.g., molar ratios of nitrating agents) and reaction time to improve yield. Post-synthesis, purify via recrystallization in ethanol or column chromatography using silica gel. Validate purity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm structure (e.g., aldehyde proton at ~10 ppm, nitro group deshielding effects) .
  • FT-IR to identify functional groups (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion confirmation.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
    Cross-reference data with NIST Chemistry WebBook entries for analogous nitropyridine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Analyze degradation via HPLC to quantify residual parent compound. Use DNPH (2,4-dinitrophenylhydrazine) derivatization to detect aldehyde oxidation products . Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction mechanisms for the nitration of 6-methylpyridine-2-carbaldehyde be elucidated?

  • Methodological Answer : Perform kinetic studies using stopped-flow UV-Vis spectroscopy to track intermediate formation. Isotopic labeling (¹⁵NO₃⁻) can clarify nitronium ion (NO₂⁺) involvement. Computational modeling (DFT or MD simulations) of transition states and charge distribution in the aromatic ring provides mechanistic insights. Compare experimental activation energies with theoretical values .

Q. What analytical strategies resolve contradictory data in the identification of nitro-group positional isomers?

  • Methodological Answer : Combine hyphenated techniques:

  • LC-MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns of isomers.
  • X-ray crystallography for unambiguous structural confirmation.
  • Solid-state NMR to assess crystal packing effects.
    Statistically validate results using principal component analysis (PCA) of spectral data .

Q. How can in-situ monitoring of this compound reactivity be achieved under catalytic conditions?

  • Methodological Answer : Employ operando spectroscopy (e.g., Raman or ATR-FTIR) in a flow reactor to track real-time transformations. Use deuterated solvents (e.g., D₂O) to isolate proton transfer steps. Pair with GC-MS headspace analysis to detect volatile byproducts (e.g., NOₓ gases) .

Q. What computational methods predict the environmental degradation pathways of this compound?

  • Methodological Answer : Use quantum chemical software (Gaussian, ORCA) to model hydrolysis, photolysis, and microbial degradation. Calculate Gibbs free energy (ΔG) for proposed pathways and validate with experimental LC-HRMS data. Apply QSAR models to estimate ecotoxicity endpoints (e.g., LD₅₀ for aquatic organisms) .

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